trans-2-tert-Butylcyclohexyl acetate
Overview
Description
Trans-2-tert-Butylcyclohexyl acetate is a chemical compound with the molecular formula C12H22O2 . It is widely used as a perfume for cosmetics including soaps . The cis and trans forms of 4-tert-butylcyclohexyl acetate are used in the preparation of high loading fragrance encapsulation based on a polymer-blend of ethylcellulose, hydroxypropyl methylcellulose, and poly(vinyl alcohol) .
Synthesis Analysis
The synthesis of trans-2-tert-Butylcyclohexyl acetate involves the use of carbonyl reductase (CRED) technology. This technology has been shown to be an important tool for the rapid and efficient preparation of cis- and trans-4-tert-butylcyclohexanol, the precursors to the high volume fragrance ingredients known as Woody Acetate .Molecular Structure Analysis
The trans-2-tert-Butylcyclohexyl acetate molecule contains a total of 36 bond(s). There are 14 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), and 1 ester(s) (aliphatic) .Chemical Reactions Analysis
The major metabolite of (+/-)-2-tert-butylcyclohexanone is 2-tert-Butylcyclohexanol. This compound can be used in the synthesis of 2-tert-butylcyclohexyl methacrylate via reaction with methacryloyl chloride in the presence of triethylamine .Physical And Chemical Properties Analysis
The boiling point of trans-2-tert-Butylcyclohexyl acetate is predicted to be 222.2±8.0 °C, and its density is predicted to be 0.93±0.1 g/cm3 . The LogP value is estimated to be 4.057 .Scientific Research Applications
Synthesis of Fragrances
Trans-2-tert-Butylcyclohexyl acetate, particularly its cis-isomer, has significant applications in the fragrance industry due to its potent odorant properties. Studies have explored the use of commercial alcohol dehydrogenases (ADHs) for the stereoselective reduction of ketones to produce cis-4-alkylcyclohexanols, including derivatives with tert-butyl substituents. This approach is environmentally friendly and avoids the high environmental burden associated with classical synthetic routes. The work aimed at upgrading the production process of these fragrances to achieve high diastereoisomeric purity, specifically targeting the more odorous cis-isomers of commercial fragrances like woody acetate (Tentori et al., 2020).
Electrocatalytic Hydrogenation for Perfumery
The electrocatalytic hydrogenation of mono-substituted cyclohexanones, including 4-tert-butylcyclohexanone, is another area of interest. This process, carried out in a proton exchange membrane reactor, aims to produce high cis-selectivity fragrance compounds like cis-4-tert-butylcyclohexyl acetate, used extensively in the perfume industry. The method offers advantages such as operation under ambient temperature and pressure, energy efficiency, and the recyclability of the catalyst, making it a sustainable alternative to conventional hydrogenation methods (Shimizu et al., 2022).
Catalytic Processes in Organic Chemistry
Trans-2-tert-Butylcyclohexyl acetate and its derivatives are also used in various catalytic processes in organic chemistry. For instance, acetates, including tert-butyl acetate, have been successfully alkylated using primary alcohols in the presence of certain catalysts and bases. This method provides a direct route to produce carboxylates, which are crucial raw materials in organic and industrial chemistry (Iuchi et al., 2010).
Anisotropic Nanocomposites
Derivatives of tert-butylcyclohexyl, such as 2'-chloro-4''-(trans-4-butylcyclohexyl)-[1,1':4',1''-terphenyl]-4-ol, have been explored for creating anisotropic nanocomposites. These compounds demonstrate effectiveness as components of anisotropic nanocomposites, including polymeric ones, highlighting their potential in material science and engineering (Bezborodov et al., 2021).
Safety And Hazards
Future Directions
The cis and trans forms of 4-tert-butylcyclohexyl acetate are widely used as a perfume for cosmetics including soaps . They may be used in the preparation of high loading fragrance encapsulation based on a polymer-blend of ethylcellulose, hydroxypropyl methylcellulose, and poly(vinyl alcohol) . This suggests potential future directions in the field of cosmetics and fragrance encapsulation.
properties
IUPAC Name |
[(1R,2S)-2-tert-butylcyclohexyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINOAUDUYKVGDS-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCCC1C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCCC[C@H]1C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014824 | |
Record name | trans-2-tert-Butylcyclohexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001014824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-tert-Butylcyclohexyl acetate | |
CAS RN |
20298-70-8 | |
Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate, (1R,2S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20298-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butylcyclohexyl acetate, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate, (1R,2S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-2-tert-Butylcyclohexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001014824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-tert-butylcyclohexyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-TERT-BUTYLCYCLOHEXYL ACETATE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PJF54P94Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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